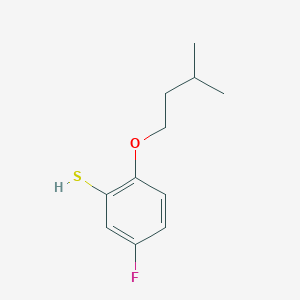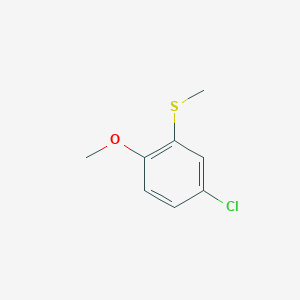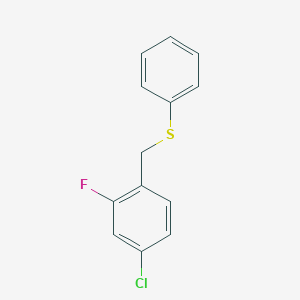![molecular formula C10H14OS B7991475 3-[(iso-Propyloxy)methyl]thiophenol](/img/structure/B7991475.png)
3-[(iso-Propyloxy)methyl]thiophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(iso-Propyloxy)methyl]thiophenol is an organic compound that belongs to the class of aromatic thiols. It is characterized by the presence of a thiol group (-SH) attached to a benzene ring, which is further substituted with an iso-propyloxy methyl group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of aromatic thiols, including 3-[(iso-Propyloxy)methyl]thiophenol, can be achieved through several methods. One common approach involves the reaction of aromatic compounds with elemental sulfur or its inorganic derivatives. For instance, thiophenol can be synthesized by reacting benzene with elemental sulfur and anhydrous aluminum chloride at temperatures between 75-80°C . Another method involves the use of aryl magnesium halides, which react with elemental sulfur followed by decomposition with diluted acids or water .
Industrial Production Methods
In industrial settings, the production of aromatic thiols often involves high-temperature reactions of halogenated aromatic hydrocarbons with hydrogen sulfide. This method is suitable for the preparation of various heteroaromatic thiols . Additionally, the use of copper-catalyzed cross-coupling reactions with aryl iodides and sulfur powder has been explored, offering a green and efficient synthesis route .
化学反応の分析
Types of Reactions
3-[(iso-Propyloxy)methyl]thiophenol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding thiolates.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiolates.
Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.
科学的研究の応用
3-[(iso-Propyloxy)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用機序
The mechanism of action of 3-[(iso-Propyloxy)methyl]thiophenol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with various biomolecules, including proteins and enzymes, leading to modulation of their activity. This interaction can affect cellular pathways and processes, contributing to the compound’s biological effects .
類似化合物との比較
Similar Compounds
Thiophenol: The parent compound with a simple thiol group attached to a benzene ring.
4-Methylthiophenol: A derivative with a methyl group at the para position.
2-Chlorothiophenol: A derivative with a chlorine atom at the ortho position.
Uniqueness
3-[(iso-Propyloxy)methyl]thiophenol is unique due to the presence of the iso-propyloxy methyl group, which imparts distinct chemical properties and reactivity compared to other thiophenol derivatives. This substitution can influence the compound’s solubility, stability, and interaction with other molecules, making it valuable for specific applications .
特性
IUPAC Name |
3-(propan-2-yloxymethyl)benzenethiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14OS/c1-8(2)11-7-9-4-3-5-10(12)6-9/h3-6,8,12H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYEPWVZKDWKHPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=CC(=CC=C1)S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![3-[(n-Hexyloxy)methyl]benzaldehyde](/img/structure/B7991497.png)
